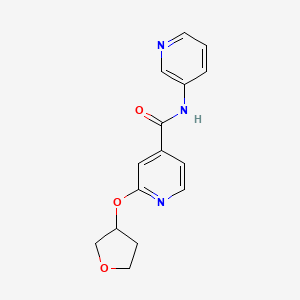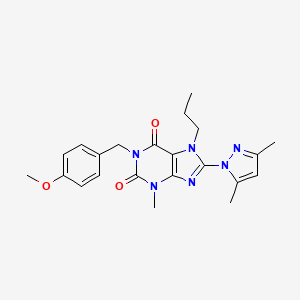
3-(4-chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one, also known as CCTT, is a small molecule that has been studied extensively in scientific research due to its potential applications in various fields. CCTT is a versatile compound with a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-viral properties. The compound is also known for its ability to act as an inhibitor for several enzymes, and it has been used in laboratory experiments to study the effects of these enzymes on various biological processes.
Scientific Research Applications
Synthesis and Structural Characterization
Research involves the synthesis and structural characterization of compounds with similar structural motifs to the specified chemical, highlighting their potential as building blocks for further chemical synthesis and analysis. For instance, the synthesis of isostructural compounds with detailed single crystal diffraction studies exemplifies the importance of such chemicals in understanding molecular conformation and crystal engineering (Kariuki et al., 2021).
Antifungal Compound Solubility and Thermodynamics
The solubility and thermodynamic properties of novel potential antifungal compounds derived from the 1,2,4-triazole class, which includes chemicals structurally related to the query compound, have been studied. This research provides insights into the physicochemical properties and biological relevance of these compounds, highlighting their potential pathways for biological interactions and adsorption characteristics (Volkova et al., 2020).
Microwave-Assisted Synthesis and Pharmacological Evaluation
The use of microwave-assisted synthesis for nitrogen and sulfur-containing heterocyclic compounds demonstrates an efficient method for producing pharmacologically active substances. This approach not only speeds up the chemical synthesis process but also provides a pathway to evaluate these compounds for their biological activities, such as antibacterial and antifungal properties (Mistry & Desai, 2006).
Novel Synthesis and Biological Activity Evaluation
The synthesis of novel 4,5-disubstituted thiazolyl urea derivatives and their evaluation for promising antitumor activities is another area of research application for chemicals within this class. Such studies contribute to the development of new therapeutic agents by exploring the biological efficacy of synthesized compounds (Ling et al., 2008).
Antimicrobial Activity of Heterocyclic Compounds
The synthesis of new heterocyclic compounds and investigation of their antimicrobial activities is a significant research application. By creating and testing these compounds, researchers can identify potential new treatments for bacterial and fungal infections, contributing to the ongoing search for effective antimicrobial agents (Bekircan et al., 2015).
Properties
IUPAC Name |
(2E)-3-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5OS/c12-8-1-3-9(4-2-8)17-10(18)5-19-11(17)15-16-6-13-14-7-16/h1-4,6-7H,5H2/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHXEYSWPLCLGP-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=N\N2C=NN=C2)/S1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2822313.png)
![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2822314.png)

![Ethyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2822320.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2822321.png)
![3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2822324.png)

![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2822326.png)

![N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B2822330.png)
![1'-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2822331.png)

![[4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride](/img/structure/B2822334.png)
